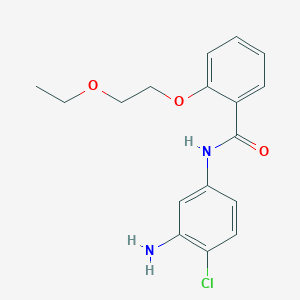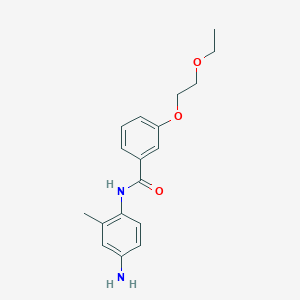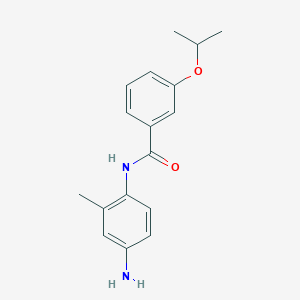
N-(2-Chlorobenzyl)-2-(4-ethylphenoxy)-1-ethanamine
Vue d'ensemble
Description
N-(2-Chlorobenzyl)-2-(4-ethylphenoxy)-1-ethanamine, also known as CBEPE, is an organic compound with a wide range of potential applications in the field of science. CBEPE has been studied for its potential use in drug development, as a synthetic material for medical research and as a potential therapeutic agent. In
Applications De Recherche Scientifique
Synthesis and Characterization
N-(2-Chlorobenzyl)-2-(4-ethylphenoxy)-1-ethanamine is a compound that has been explored in various synthetic and analytical chemistry contexts. For instance, a study described the preparation of enriched N-methyl-2-(4-nitrophenoxy)ethanamine hydrochlorides and their derivatives, showcasing methodologies that might be applicable to the synthesis and labeling of compounds similar to N-(2-Chlorobenzyl)-2-(4-ethylphenoxy)-1-ethanamine for research purposes (Yilmaz & Shine, 1988).
Medicinal Chemistry and Drug Development
In medicinal chemistry, compounds with structural similarities to N-(2-Chlorobenzyl)-2-(4-ethylphenoxy)-1-ethanamine have been investigated for various therapeutic potentials. For example, derivatives of ethanamine have been synthesized and characterized for their antiamoebic activity, highlighting the potential of such compounds in developing new treatments for infectious diseases (Zaidi et al., 2015).
Chemopotentiating Effects in Cancer Therapy
N,N-Diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine, a compound with a somewhat similar structure, has been studied for its chemopotentiating effects in cancer therapy. This includes enhancing the efficacy of chemotherapy drugs and potentially targeting breast tumor-initiating cells, suggesting a role in improving cancer treatment outcomes (Deng et al., 2009).
Analytical Methods and Toxicology
Analytical techniques for the detection and quantification of structurally related compounds in biological matrices have been developed, contributing to the fields of forensic toxicology and drug monitoring. This is crucial for understanding the pharmacokinetics and toxicological profiles of new psychoactive substances and their metabolites (Poklis et al., 2013).
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-ethylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-2-14-7-9-16(10-8-14)20-12-11-19-13-15-5-3-4-6-17(15)18/h3-10,19H,2,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOHBDSMNXHDNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNCC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorobenzyl)-2-(4-ethylphenoxy)-1-ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(3-Hydroxypropyl)amino]propanohydrazide](/img/structure/B1385155.png)

![3-{[4-(Diethylamino)benzyl]amino}propanohydrazide](/img/structure/B1385158.png)



![[4-(5-Methoxy-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385165.png)
![N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine](/img/structure/B1385166.png)

![(3Ar,4s,9bs)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385169.png)